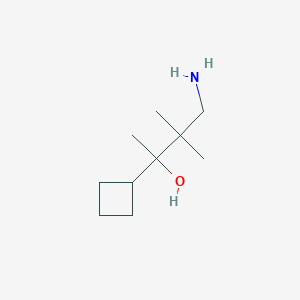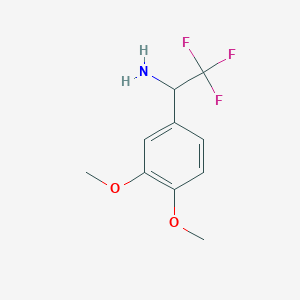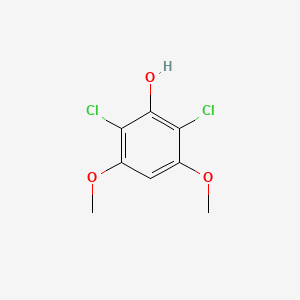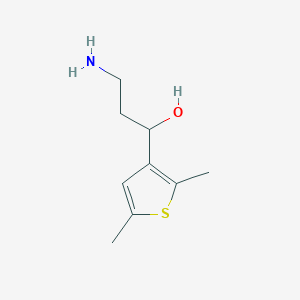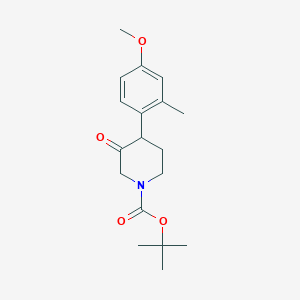
Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring with a tert-butyl ester and a methoxy-substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-methoxy-2-methylaniline with di-tert-butyl dicarbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through crystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
科学的研究の応用
Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl (4-methoxy-2-methylphenyl)carbamate: Shares a similar aromatic structure but differs in the functional groups attached to the piperidine ring.
2-tert-Butyl-4-methoxyphenole: Contains a similar methoxy-substituted aromatic ring but lacks the piperidine and ester functionalities.
Uniqueness
Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, tert-butyl ester, and methoxy-substituted aromatic ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C18H25NO4 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-12-10-13(22-5)6-7-14(12)15-8-9-19(11-16(15)20)17(21)23-18(2,3)4/h6-7,10,15H,8-9,11H2,1-5H3 |
InChIキー |
SPJGOTWVDIJOHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C2CCN(CC2=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


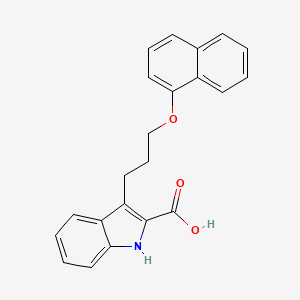
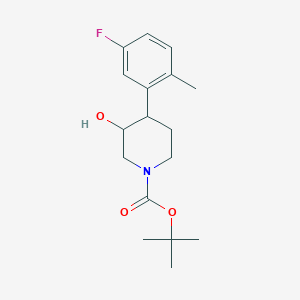
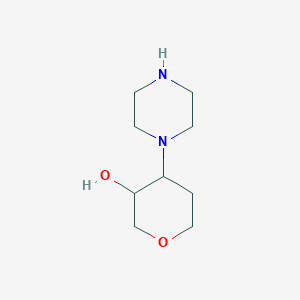
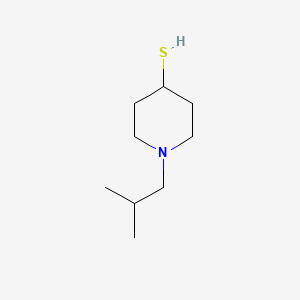
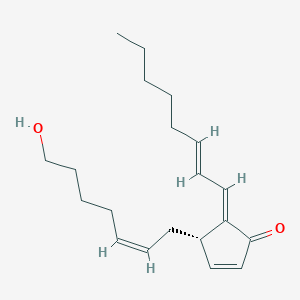
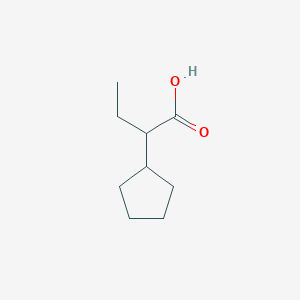
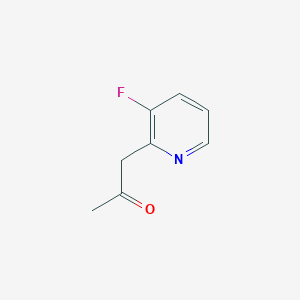
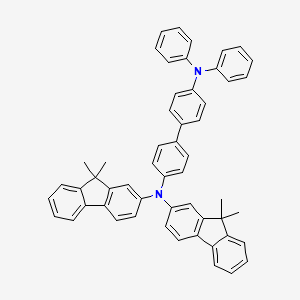
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15252249.png)
